Methyl 2-Aminopentanoate: Structural Dynamics, Physicochemical Profiling, and Synthetic Applications in Peptide Engineering
Methyl 2-Aminopentanoate: Structural Dynamics, Physicochemical Profiling, and Synthetic Applications in Peptide Engineering
Executive Summary
In the landscape of modern drug development and peptidomimetics, non-proteinogenic amino acids serve as critical structural modulators. Methyl 2-aminopentanoate —commonly known as L-norvaline methyl ester—is a highly versatile aliphatic amino ester. By substituting canonical branched-chain amino acids with linear homologues like norvaline, researchers can precisely tune the steric bulk and hydrophobicity of peptide pharmacophores. This technical whitepaper provides an in-depth analysis of the chemical architecture, physical properties, and field-proven synthetic workflows associated with methyl 2-aminopentanoate.
Molecular Architecture and Chemical Identity
Methyl 2-aminopentanoate features a linear three-carbon aliphatic side chain (a propyl group) extending from the α -carbon, alongside an α -primary amine and a methyl ester moiety. In pharmaceutical applications, the naturally derived (S)-enantiomer is predominantly utilized to maintain stereochemical compatibility with biological targets.
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IUPAC Name: methyl (2S)-2-aminopentanoate[1]
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CAS Numbers: 29582-96-5 (Free base)[2]; 56558-30-6 (Hydrochloride salt)[1]
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Canonical SMILES: CCCC(=O)OC.Cl (for the L-isomer HCl salt)[3]
Physicochemical Properties
Accurate physicochemical data is paramount for predicting solubility, partitioning, and chromatographic behavior during drug formulation. The table below consolidates the core metrics for the hydrochloride salt variant, which is the industry standard for handling this compound.
| Property | Value | Source |
| Molecular Formula | C6H14ClNO2 (HCl salt) | [1] |
| Molar Mass | 167.63 g/mol | [1] |
| Boiling Point | 197.5°C at 760 mmHg | [4] |
| Flash Point | 73.2°C | [4] |
| Vapor Pressure | 0.319 mmHg at 25°C | [4] |
| Predicted XLogP | 0.5 | [5] |
| Appearance | White to light yellow crystalline powder | [4] |
| Solubility Profile | Soluble in water; low solubility in organic solvents | [4] |
Expert Insight: The Rationale for Salt Formulation
As a Senior Application Scientist, I frequently observe formulation failures stemming from the mishandling of free α -amino esters. Isolating methyl 2-aminopentanoate as a free base is thermodynamically unfavorable for long-term storage. The nucleophilic α -amine of one molecule will inevitably attack the electrophilic methyl ester of an adjacent molecule, triggering rapid intermolecular aminolysis and the subsequent formation of biologically inactive diketopiperazines (cyclic dipeptides).
By synthesizing and storing the compound as a hydrochloride salt (H-Nva-OMe · HCl), the amine is protonated into a non-nucleophilic ammonium ion. This completely arrests auto-condensation, ensuring indefinite shelf stability and preserving the structural integrity of the ester[4].
Synthetic Workflows and Derivatization
To utilize methyl 2-aminopentanoate in solid-phase peptide synthesis (SPPS) or as a precursor for complex heterocycles, the α -amine must be orthogonally protected. The tert-butyloxycarbonyl (Boc) group is the industry standard for this intermediate[6].
Protocol: Synthesis of Methyl 2-((tert-Butoxycarbonyl)amino)pentanoate
This protocol is engineered as a self-validating system. Every reagent addition is designed to drive the reaction forward while inherently purging byproducts.
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Initialization & Thermal Control: Dissolve 1.00 g (5.96 mmol) of methyl 2-aminopentanoate hydrochloride in 15 mL of anhydrous dichloromethane (DCM) and cool the reaction vessel to 0°C[6].
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Causality: Cooling to 0°C suppresses exothermic degradation pathways and prevents racemization at the labile α -chiral center.
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Amine Liberation: Add 0.94 mL (6.55 mmol, 1.1 equiv) of triethylamine (TEA) dropwise[6].
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Causality: TEA acts as a non-nucleophilic base, deprotonating the ammonium salt to liberate the reactive free amine. The slight stoichiometric excess guarantees complete neutralization of the HCl matrix.
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Electrophilic Addition: Add 1.56 g (7.16 mmol, 1.2 equiv) of di-tert-butyl dicarbonate (Boc₂O)[6].
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Causality: Boc₂O reacts rapidly with the newly freed amine. The byproducts of this step are tert-butyl alcohol and carbon dioxide gas. The effervescence of CO₂ physically removes a product from the system, driving the equilibrium forward via Le Chatelier's principle.
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Reaction Propagation: Stir the mixture for 1 hour at 0°C, then remove the ice bath and allow it to warm to room temperature overnight[6].
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Aqueous Quenching & Phase Separation: Quench the reaction by adding saturated aqueous NaHCO₃[6].
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Causality: The mild aqueous base neutralizes any residual acidic species. More importantly, it forces the highly polar TEA-HCl byproduct into the aqueous phase, leaving the highly lipophilic Boc-protected product isolated in the organic DCM layer.
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Desiccation & Purification: Separate the organic layer, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄[6]. Concentrate under reduced pressure and purify via flash column chromatography (EtOAc/hexane 3:7)[6].
Workflow for the N-Boc protection of methyl 2-aminopentanoate highlighting mechanistic steps.
Analytical Validation Framework
To establish absolute trustworthiness in the synthesized compound, a multi-tiered analytical validation framework must be employed.
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Mass Spectrometry (LC-MS): The free base of the compound exhibits a monoisotopic mass of 131.09464 Da[5]. Under positive electrospray ionization (ESI+), the primary adduct observed is [M+H]+ at m/z 132.1[5]. Advanced ion mobility mass spectrometry predicts a Collision Cross Section (CCS) of 129.2 Ų for this adduct, providing a highly specific orthogonal validation parameter to distinguish it from isobaric impurities[5].
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NMR Spectroscopy: Structural confirmation via ¹H NMR (CDCl₃) will reveal a distinct, sharp singlet at ~3.67 ppm corresponding to the three protons of the methyl ester, alongside a diagnostic multiplet for the α -proton[6].
Sequential analytical validation framework for confirming product identity and purity.
Applications in Drug Development
Methyl 2-aminopentanoate is not merely a passive building block; its unique steric profile actively dictates the pharmacological behavior of the molecules it comprises.
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Peptidomimetic Engineering: By substituting canonical valine with norvaline, medicinal chemists eliminate the β -branching methyl group. This drastically reduces steric hindrance during peptide folding, often granting the resulting peptide greater flexibility to achieve high-affinity binding conformations within rigid receptor pockets[4].
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Heterocyclic Pharmacophores: The compound is heavily utilized as an α -amino aldehyde precursor in zinc-catalyzed regioselective allenylation reactions. This pathway yields highly substituted oxazolidinones and 2,5-dihydrofurans—core scaffolds found in advanced antibacterial agents and monoamine oxidase (MAO) inhibitors[6].
References
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[4] Title: (S)-methyl 2-aminopentanoate hydrochloride - ChemBK Source: chembk.com URL:
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[5] Title: Methyl 2-aminopentanoate (C6H13NO2) - PubChemLite Source: uni.lu URL:
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[3] Title: (S)-Methyl 2-aminopentanoate hydrochloride (CAS 56558-30-6) - Fluorochem Source: fluorochem.co.uk URL:
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[1] Title: methyl (2S)-2-aminopentanoate hydrochloride | C6H14ClNO2 | CID 14118488 - PubChem Source: nih.gov URL:
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[6] Title: Oxazolidinones and 2,5-Dihydrofurans via Zinc-Catalyzed Regioselective Allenylation Reactions of l-α-Amino Aldehydes | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:
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[2] Title: L-Norvaline, methyl ester | C6H13NO2 | CID 7019097 - PubChem Source: nih.gov URL:
Sources
- 1. methyl (2S)-2-aminopentanoate hydrochloride | C6H14ClNO2 | CID 14118488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Norvaline, methyl ester | C6H13NO2 | CID 7019097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chembk.com [chembk.com]
- 5. PubChemLite - Methyl 2-aminopentanoate (C6H13NO2) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
